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Compound of Interest

Compound Name: CP-135807

CAS No.: 151272-90-1

Cat. No.: B125412

Get Quote

In-Depth Technical Guide: CP-135807
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of CP-135807, a potent and selective

5-HT1D receptor agonist. It covers its chemical properties, synthesis, mechanism of action, and

key experimental findings.
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Parameter Value Reference

CAS Number 151272-90-1 [1]

Molecular Weight 351.40 g/mol [1]

Molecular Formula C19H21N5O2 [1]

IUPAC Name

3-[[(2R)-1-methylpyrrolidin-2-

yl]methyl]-N-(3-nitropyridin-2-

yl)-1H-indol-5-amine

Synonyms

CP 135807, 3-(N-

Methylpyrrolidin-2R-

ylmethyl)-5-(3-nitropyrid-2-

ylamino)-1H-indole

[1]

Mechanism of Action
CP-135807 is a selective agonist for the serotonin 1D (5-HT1D) receptor.[1][2] The 5-HT1D

receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gi/o family of

G proteins. Upon activation by an agonist like CP-135807, the associated Gi protein inhibits the

activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the

second messenger cyclic AMP (cAMP). In functional studies, this mechanism of action results

in a dose-dependent decrease in extracellular serotonin levels, suggesting that CP-135807
may act as a terminal 5-HT autoreceptor agonist.[2]
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CP-135807 signaling cascade.

Quantitative Data
Parameter Species Value

Receptor
Subtype

Reference

IC50 Rat 3.1 nM 5-HT1D [1]

IC50 Bovine 33 nM 5-HT1D [1]

Experimental Protocols
Drug Discrimination Studies in Pigeons
A key methodology used to characterize the in vivo psychoactive effects of CP-135807 is drug

discrimination in pigeons. This behavioral pharmacology assay assesses the subjective effects

of a drug by training animals to recognize and respond to its internal cues.

Objective: To determine if the discriminative stimulus effects of CP-135807 are mediated by the

5-HT1D receptor.

Methodology:

Subjects: Adult male Carneau pigeons are used for these studies.

Apparatus: A two-key operant conditioning chamber is utilized, where pecking the keys

results in food reinforcement.

Training:

Pigeons are trained to discriminate between an intramuscular (IM) injection of CP-135807
(e.g., 0.1 mg/kg) and a saline injection.[2]

Under a fixed-ratio schedule of food reinforcement, pecking one key is reinforced after the

administration of CP-135807, while pecking the other key is reinforced after saline

administration.

Testing:
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Once the pigeons have learned to reliably discriminate between the drug and saline,

substitution tests are conducted with other compounds to see if they produce similar

subjective effects to CP-135807.

Antagonism tests are also performed by pre-treating the pigeons with a receptor

antagonist before administering CP-135807 to determine which receptor is mediating its

effects.

Key Findings from this Protocol:

CP-135807 and another structurally different 5-HT1D agonist fully substituted for the training

dose, indicating similar subjective effects.[2]

Agonists for other serotonin receptors, such as the 5-HT1A agonist 8-OH-DPAT and the 5-

HT1B agonist CP-94,253, did not substitute for CP-135807.[2]

The discriminative stimulus effects of CP-135807 were completely blocked by the selective

5-HT1D antagonist GR 127935, but not by a 5-HT1A antagonist.[2]

These results from drug discrimination studies provide strong evidence that the centrally

mediated psychoactive effects of CP-135807 are specifically due to its agonist activity at the 5-

HT1D receptor.[2]

Synthesis
An efficient synthesis of CP-135807 has been reported, with a key feature being the use of 2,5-

dimethylpyrrole as a protecting group for the 5-aminoindole moiety. This protecting group was

found to be stable under the basic and reducing conditions required for the subsequent

synthetic steps and could be removed under mild conditions. The synthesis was accomplished

on a large scale with an overall yield of 39%.[3]

Pharmacokinetics and ADME
While specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and

Excretion) data for CP-135807 are not extensively available in the public domain, it has been

described as being orally active and readily crossing the blood-brain barrier.[3] This suggests
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good absorption from the gastrointestinal tract and sufficient lipophilicity to penetrate the central

nervous system. Further studies are required to fully characterize its pharmacokinetic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b125412?utm_src=pdf-custom-synthesis#bc-rfq
https://www.medchemexpress.com/cp-135807.html
https://pubmed.ncbi.nlm.nih.gov/8972551/
https://pubmed.ncbi.nlm.nih.gov/8972551/
https://chemistry.mdma.ch/hiveboard/rhodium/pdf/25-dimethylpyrrole.amine.protection.pdf
https://www.benchchem.com/product/b125412/docs#cp-135807-cas-number-and-molecular-weight
https://www.benchchem.com/product/b125412/docs#cp-135807-cas-number-and-molecular-weight
https://www.benchchem.com/product/b125412/docs#cp-135807-cas-number-and-molecular-weight
https://www.benchchem.com/product/b125412/docs#cp-135807-cas-number-and-molecular-weight
https://www.benchchem.com/product/b125412?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125412?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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